1-Bromo-4-[(phenylsulfonyl)methyl]benzene
Overview
Description
1-Bromo-4-[(phenylsulfonyl)methyl]benzene is an organic compound with the molecular formula C13H11BrO2S. It is a white crystalline solid or powder, known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
It is known to participate in coupling reactions , suggesting that its targets could be various organic compounds that can undergo such reactions.
Mode of Action
1-Bromo-4-[(phenylsulfonyl)methyl]benzene can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This suggests that the compound interacts with its targets through a coupling reaction, which results in the formation of a new compound.
Action Environment
The fact that it can undergo coupling reactions in the presence of copper (i) iodide suggests that the presence of certain catalysts in the environment may enhance its reactivity .
Biochemical Analysis
Biochemical Properties
1-Bromo-4-[(phenylsulfonyl)methyl]benzene plays a significant role in biochemical reactions, particularly in the context of free radical bromination and nucleophilic substitution reactions . It interacts with various enzymes and proteins, including those involved in oxidative processes. The compound’s bromine atom can participate in free radical reactions, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can result in the modification of enzyme activity and protein function, thereby influencing biochemical pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its participation in free radical bromination and nucleophilic substitution reactions . The compound’s bromine atom can form reactive intermediates that interact with biomolecules, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function. The compound’s sulfonyl group can also participate in various biochemical reactions, further contributing to its molecular mechanism of action.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative processes and free radical reactions . The compound interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its biochemical activity and overall cellular effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound can impact its activity and function, contributing to its overall biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(phenylsulfonyl)methyl]benzene can be synthesized through several methods:
Phenyl Methyl Sulfone Route: The phenyl methyl sulfone is reacted with bromide under alkaline conditions to obtain 4-Bromophenyl methyl sulfone.
Phenylsulfonyl Bromide Route: Phenylsulfonyl bromide reacts with methanol, followed by reduction to yield 4-Bromophenyl methyl sulfone.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(phenylsulfonyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Copper(I) Iodide: Used in coupling reactions with benzene sulfonamide to form N-aryl sulfonamides.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
N-Aryl Sulfonamides: Formed through coupling reactions with benzene sulfonamide.
Biaryl Compounds: Produced via Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1-Bromo-4-[(phenylsulfonyl)methyl]benzene has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Serves as an intermediate in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of materials with specific electronic properties.
Comparison with Similar Compounds
1-Bromo-4-[(phenylsulfonyl)methyl]benzene can be compared with other similar compounds:
1-Bromo-4-(methylsulfonyl)benzene: Similar in structure but lacks the phenylsulfonyl group.
1-(Bromomethyl)-4-[(4-bromomethyl)phenyl]sulfonylbenzene: Contains additional bromomethyl groups, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique reactivity and ability to undergo various chemical reactions make it a valuable intermediate in the development of complex molecules.
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)-4-bromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYBPFPURCUQAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459234 | |
Record name | SBB054228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91110-68-8 | |
Record name | SBB054228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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